Dinoprost 11,15-dipivalte is a synthetic compound derived from prostaglandin E2, classified primarily as a pharmaceutical agent. Its chemical formula is C30H50O7, and it is recognized for its role in various biological processes, particularly in reproductive health and as a potential therapeutic agent in specific medical conditions. The compound is cataloged under the PubChem database, which provides comprehensive details regarding its structure, properties, and classifications .
Dinoprost 11,15-dipivalte can be sourced from chemical suppliers specializing in pharmaceutical compounds. It falls under the category of prostaglandin analogs and is classified as a potent vasodilator and uterotonic agent. The compound's classification also indicates its relevance in the study of reproductive physiology and pharmacology .
The synthesis of Dinoprost 11,15-dipivalte involves several steps that typically start from commercially available prostaglandin precursors. The general synthetic route includes:
This multi-step synthetic process allows for the selective modification of functional groups while maintaining the integrity of the core prostaglandin structure .
Dinoprost 11,15-dipivalte has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The compound features several ester linkages due to the pivalate groups, which are crucial for its pharmacological effects. The stereochemistry of the molecule plays a significant role in its interaction with biological targets .
Dinoprost 11,15-dipivalte participates in various chemical reactions typical of ester compounds:
These reactions are essential for understanding how Dinoprost 11,15-dipivalte can be further modified for enhanced therapeutic effects .
The mechanism of action of Dinoprost 11,15-dipivalte primarily involves its interaction with specific receptors in the body:
This multifaceted mechanism underscores its potential therapeutic applications in reproductive health and other areas requiring modulation of vascular tone .
Dinoprost 11,15-dipivalte exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for pharmaceutical applications .
Dinoprost 11,15-dipivalte has several significant applications in scientific research and medicine:
These applications highlight the importance of Dinoprost 11,15-dipivalte in both clinical settings and research environments .
Dinoprost 11,15-dipivalate (CAS 135273-39-1) is a chemically modified prostaglandin derivative with the systematic name Prosta-5,13-dien-1-oic acid, 11,15-bis(2,2-dimethyl-1-oxopropoxy)-9-hydroxy-, (5Z,9α,11α,13E,15S)-. Its molecular formula is C30H50O7, yielding a molecular weight of 522.7138 g/mol [1] [4] [6]. The structure features:
Table 1: Atomic Composition and Stereochemical Descriptors
Property | Specification |
---|---|
Molecular Formula | C30H50O7 |
Molecular Weight | 522.7138 g/mol |
Defined Stereocenters | 5 (all chiral centers specified) |
E/Z Centers | 2 (Δ5 = Z; Δ13 = E) |
SMILES | CCCCCC@H\C=C[C@H]1C@@HOC(=O)C(C)(C)C [1] [6] |
InChI Key | IYMDNAOQSQYSHX-KSVYAJDJSA-N |
The spatial arrangement is preserved via intramolecular hydrogen bonding between C9-OH and the carbonyl of the C11 pivalate, stabilizing the bent conformation [4].
Dinoprost 11,15-dipivalate is a prodrug of native PGF2α (dinoprost), which has the molecular formula C20H34O5 (MW: 354.487 g/mol) [3] [5]. Key structural differences include:
Table 2: Functional Group Modifications in Dinoprost 11,15-Dipivalate vs. Native PGF2α
Position | Native PGF2α | Dinoprost 11,15-Dipivalate | Biological Consequence |
---|---|---|---|
C9 | Free OH | Free OH | Unmodified; essential for FP receptor binding |
C11/C15 | Free OH | Pivalate esters | Blocks H-bonding; enhances membrane permeability |
Carboxyl | Free COOH | Free COOH | Retains ionization potential |
Native PGF2α’s role in parturition (e.g., myometrial contraction) relies on hydroxyl groups for FP receptor activation [2] [5]. The prodrug’s modifications delay this activity until enzymatic hydrolysis occurs [4].
The dipivalate design addresses pharmacokinetic limitations of native PGF2α:
Table 3: Structural Modifications and Pharmacokinetic Rationale
Modification Site | Chemical Group Added | Pharmacokinetic Impact |
---|---|---|
C11-OH | 2,2-Dimethylpropanoyl | Shields polarity; slows hydrolysis kinetics |
C15-OH | 2,2-Dimethylpropanoyl | Increases logP by 3.5 units |
Carboxyl (C1) | Unmodified | Allows salt formation (e.g., tromethamine) for solubility tuning [9] |
This prodrug strategy balances lipophilicity for absorption and hydrolyzability for activation, optimizing bioavailability over unmodified PGF2α (oral bioavailability <5%) [4].
Solubility Profile
Stability Characteristics
Solid-State Characterization
Table 4: Summary of Physicochemical Properties
Property | Conditions | Value |
---|---|---|
Melting Point | Differential Scanning Calorimetry | 98–100°C (dec.) |
logP (Calculated) | — | 6.5 |
pKa (Carboxyl) | Aqueous | 4.5 ± 0.2 |
Shelf Life | -20°C, desiccated | >2 years |
Crystal System | X-ray diffraction | Monoclinic |
The molecular conformation in crystalline state shows a U-shaped arrangement, with pivaloyl groups oriented outward to minimize steric clash [1] [6]. This aligns with solution-state NMR data confirming retained configuration in DMSO [4].
Table 5: Compound Synonyms and Identifiers
Synonym | Source |
---|---|
AGN-190988 | [1] [4] |
Prosta-5,13-dien-1-oic acid, 11,15-bis(2,2-dimethyl-1-oxopropoxy)-9-hydroxy-, (5Z,9α,11α,13E,15S)- | [1] [6] |
Dinoprost 11,15-dipivalate | [4] [6] |
UNII O9ARB4OOF4 | [1] |
CAS 135273-39-1 | [1] [4] [6] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3